molecular formula C9H10BrFO2 B14021303 (3-Bromo-2-ethoxy-6-fluorophenyl)methanol

(3-Bromo-2-ethoxy-6-fluorophenyl)methanol

Cat. No.: B14021303
M. Wt: 249.08 g/mol
InChI Key: QMJSTVOJGRGXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2-ethoxy-6-fluorophenyl)methanol: is an organic compound with the molecular formula C9H10BrFO2 and a molecular weight of 249.08 g/mol . This compound is characterized by the presence of bromine, ethoxy, and fluorine substituents on a phenyl ring, along with a methanol group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-ethoxy-6-fluorophenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

Chemistry: In chemistry, (3-Bromo-2-ethoxy-6-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in various organic reactions to introduce specific functional groups .

Biology: In biological research, this compound may be used to study the effects of bromine, ethoxy, and fluorine substituents on biological systems. It can serve as a model compound to investigate the interactions of these substituents with biological molecules .

Medicine: In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Researchers may study its effects on specific molecular targets and pathways to develop new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, such as in the manufacture of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (3-Bromo-2-ethoxy-6-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine, ethoxy, and fluorine substituents can influence the compound’s reactivity and binding affinity to these targets. The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: (3-Bromo-2-ethoxy-6-fluorophenyl)methanol is unique due to the specific combination of bromine, ethoxy, and fluorine substituents on the phenyl ring, along with the methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

(3-bromo-2-ethoxy-6-fluorophenyl)methanol

InChI

InChI=1S/C9H10BrFO2/c1-2-13-9-6(5-12)8(11)4-3-7(9)10/h3-4,12H,2,5H2,1H3

InChI Key

QMJSTVOJGRGXBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1CO)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.